(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Description
(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a thiophene-substituted methylene group at position 5 and a butanoic acid chain at position 3 of the heterocyclic core. The Z-configuration of the exocyclic double bond (C5-methylene) is critical for its stereochemical stability and biological interactions. This compound belongs to a broader class of 4-thioxothiazolidin-4-one derivatives, which are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves Knoevenagel condensation between 2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde, followed by alkylation with bromobutanoic acid derivatives .
Key structural features influencing its activity include:
- Thiophene moiety: Enhances π-π stacking with biological targets and modulates lipophilicity.
- Butanoic acid side chain: Improves solubility and facilitates hydrogen bonding with enzymes or receptors.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S3/c1-2-8(11(15)16)13-10(14)9(19-12(13)17)6-7-4-3-5-18-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJFYRHDBAATJW-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core, which is known for its pharmacological potential. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 281.30 g/mol |
| Number of Heavy Atoms | 17 |
| Number of Aromatic Heavy Atoms | 6 |
| Number of Rotatable Bonds | 4 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
| Lipinski Rule Compliance | Yes |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving various synthesized thiazolidinone derivatives, the compound showed effective antibacterial activity against multiple Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro testing revealed that this compound had minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.06 mg/mL against several bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin by up to 50 times in some cases . The most sensitive strain was identified as Enterobacter cloacae, while Escherichia coli displayed the highest resistance.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. The thiazolidinone framework is known for its ability to interact with cellular targets involved in cancer progression.
The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have shown that derivatives of thiazolidinones can significantly reduce cell viability in leukemia cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Research indicates that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
In Vitro Studies
In vitro assays have shown that this compound can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds, including (Z)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, exhibit significant antibacterial and antifungal properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various derivatives against eight Gram-positive and Gram-negative bacteria. The results indicated that many compounds exhibited activity surpassing that of traditional antibiotics like ampicillin and streptomycin by 10 to 50 times. The most effective compound showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| 8 | 0.004 | 0.008 | Enterobacter cloacae |
| 11 | 0.015 | 0.030 | Staphylococcus aureus |
| 12 | 0.011 | 0.020 | Salmonella typhimurium |
| 10 | 0.045 | 1.200 | Escherichia coli |
Antifungal Activity
The antifungal properties of this compound have also been investigated, revealing promising results against various fungal strains.
Case Study: Antifungal Efficacy
In another study, the antifungal activity of synthesized compounds was assessed, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent compound showed significant efficacy against Trichoderma viride, while Aspergillus fumigatus displayed the highest resistance .
Table 2: Antifungal Activity of Thiazolidine Derivatives
| Compound ID | MIC (mg/mL) | Most Sensitive Fungi |
|---|---|---|
| 15 | 0.004 | Trichoderma viride |
| - | - | Aspergillus fumigatus |
Antidiabetic Potential
Thiazolidine derivatives are recognized for their role as anti-hyperglycemic agents, particularly in the management of type 2 diabetes mellitus.
Case Study: Glitazones
Compounds within this class have been developed into successful medications such as Pioglitazone and Rosiglitazone, which are used to improve insulin sensitivity and lower blood glucose levels . The structural similarities between these compounds and this compound suggest potential for similar applications.
Chemical Reactions Analysis
Condensation Reactions
The thiazolidinone scaffold participates in Knoevenagel condensations to form the characteristic exocyclic double bond. For example, reaction with thiophene-2-carbaldehyde under basic conditions yields the title compound .
| Reaction | Conditions | Outcome |
|---|---|---|
| Knoevenagel condensation | Thiophene-2-carbaldehyde, piperidine, ethanol, reflux | Formation of (Z)-configured benzylidene derivative |
Key data:
-
Stereoselectivity : Exclusive (Z)-configuration due to steric and electronic factors.
Nucleophilic Substitution at the Thioxo Group
The C=S group undergoes nucleophilic substitution with amines or thiols. For instance, reaction with benzylamine in ethanol produces a thioamide derivative .
| Reagent | Conditions | Product |
|---|---|---|
| Benzylamine | Ethanol, 60°C, 6 hr | 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-(benzylamino)thiazolidin-3-yl)butanoic acid |
Key observations:
-
Kinetics : Second-order dependence on amine concentration.
Hydrolysis of the Thiazolidinone Ring
Acid or base hydrolysis cleaves the thiazolidinone ring, generating a cysteine-derived carboxylic acid .
| Condition | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | 2-(2-mercapto-4-oxopentanoyl)butanoic acid |
| Basic hydrolysis | 2M NaOH, 70°C, 12 hr | Sodium 2-(2-mercapto-4-oxopentanoyl)butanoate |
Key data:
-
Rate : Faster in acidic vs. basic media (t₁/₂ = 2 hr vs. 6 hr) .
-
Mechanism : Protonation at C=O facilitates ring opening.
Salt Formation via Carboxylic Acid Group
The butanoic acid group forms salts with inorganic bases, enhancing solubility for pharmacological studies .
| Base | Molar Ratio | Product | Solubility (mg/mL) |
|---|---|---|---|
| NaOH | 1:1 | Sodium 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate | 45.2 (water) |
| KOH | 1:1 | Potassium salt | 52.1 (water) |
Amide Bond Formation
The carboxylic acid reacts with amines via DCC-mediated coupling to form bioactive amides .
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Glycine methyl ester | DCC, DMAP | Methyl 2-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)acetate | 78% |
Key data:
Electrophilic Aromatic Substitution on Thiophene
The thiophene moiety undergoes bromination or nitration, though reactivity is moderated by conjugation with the thiazolidinone ring .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂ (1 equiv) | CHCl₃, 0°C, 2 hr | 5-(5-bromothiophen-2-ylmethylene) derivative | >90% at C5 position |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but exhibit divergent biological activities depending on substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- Thiophene vs. Indole : Indole derivatives (e.g., ) exhibit stronger antifungal activity due to enhanced DNA intercalation, while thiophene analogs show broader-spectrum antimicrobial effects .
- Electron-Withdrawing Groups : Fluorine at the indole ring () increases electronegativity, improving target binding and reducing off-target effects .
Side Chain Influence: Butanoic acid vs. Benzoic acid: Butanoic acid’s longer chain improves solubility and membrane permeability, whereas benzoic acid derivatives () favor rigid, planar interactions with enzymes like dihydrofolate reductase .
Stereochemical Considerations :
- The Z-configuration is conserved across active analogs, as the E-isomer often shows reduced activity due to steric hindrance in target binding .
Mechanistic Divergence: Thiophene-containing compounds (e.g., the target molecule) inhibit bacterial topoisomerase IV, while indole derivatives target fungal lanosterol demethylase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
